REACTION_CXSMILES
|
[C:1]([NH:4][CH:5](C(OCC)=O)[C:6]([O:8]CC)=[O:7])(=[O:3])[CH3:2].CC(C)([O-])C.[K+].[C:22]1([C:28](Br)(Br)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[OH-].[Na+]>CN1CCCC1=O.C1(C)C=CC=CC=1>[C:1]([NH:4][CH:5]([CH:28]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
10.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(Br)Br
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for 5 hrs
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (80 mL) was added
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid (13.0 mL) was added
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (40 mL)
|
Type
|
WASH
|
Details
|
successively washed with 2M hydrochloric acid (40 mL, three times) and saturated brine (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Toluene (30 mL) was added to the concentrated solution
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated at 50° C
|
Type
|
ADDITION
|
Details
|
Toluene (30 mL) was added again
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. over 5 hrs
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
which resulted in the precipitation of white crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:4][CH:5](C(OCC)=O)[C:6]([O:8]CC)=[O:7])(=[O:3])[CH3:2].CC(C)([O-])C.[K+].[C:22]1([C:28](Br)(Br)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[OH-].[Na+]>CN1CCCC1=O.C1(C)C=CC=CC=1>[C:1]([NH:4][CH:5]([CH:28]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:6]([OH:8])=[O:7])(=[O:3])[CH3:2] |f:1.2,4.5|
|
Name
|
|
Quantity
|
10.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C1=CC=CC=C1)(Br)Br
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for 5 hrs
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (80 mL) was added
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid (13.0 mL) was added
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (40 mL)
|
Type
|
WASH
|
Details
|
successively washed with 2M hydrochloric acid (40 mL, three times) and saturated brine (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Toluene (30 mL) was added to the concentrated solution
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated at 50° C
|
Type
|
ADDITION
|
Details
|
Toluene (30 mL) was added again
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. over 5 hrs
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
which resulted in the precipitation of white crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)O)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |